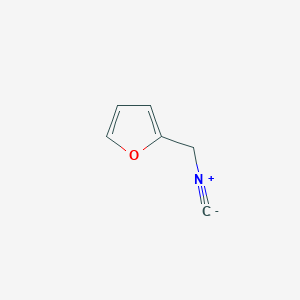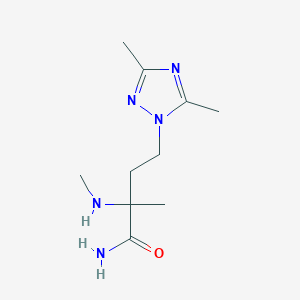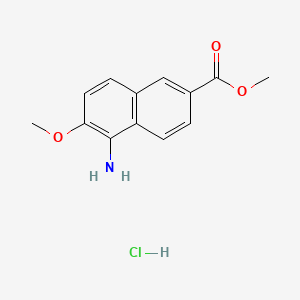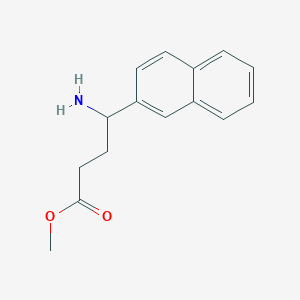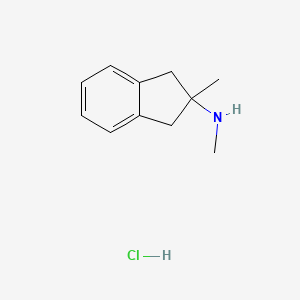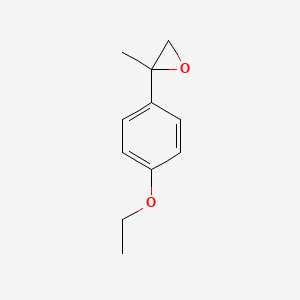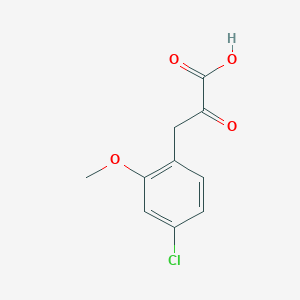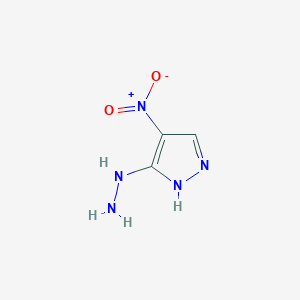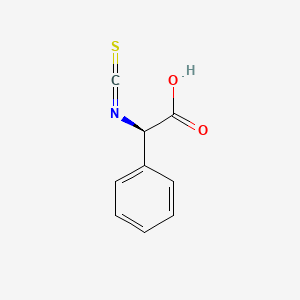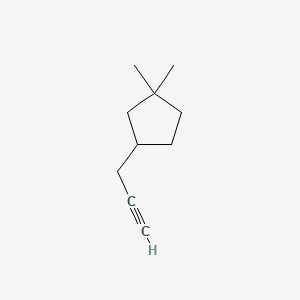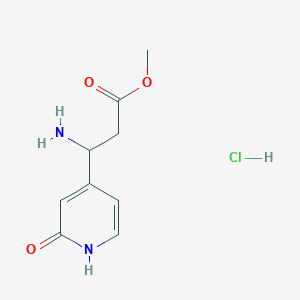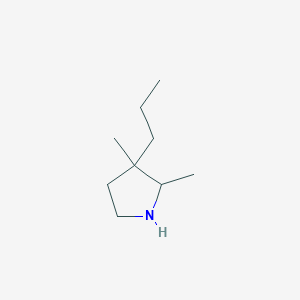
2,3-Dimethyl-3-propylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-3-propylpyrrolidine is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with two methyl groups and one propyl group attached. Pyrrolidine derivatives are known for their significant roles in medicinal chemistry due to their biological activities and structural versatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-3-propylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures .
Industrial Production Methods: Industrial production of pyrrolidine derivatives often employs continuous tube reactors with fixed-bed catalysts. The process involves multistage purification and separation by extractive and azeotropic distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethyl-3-propylpyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidines.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-3-propylpyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-3-propylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simpler analog with a similar ring structure but without the methyl and propyl substitutions.
Pyrrolidinone: Contains a carbonyl group, making it more reactive in certain chemical reactions.
Pyrrolizidine: Features a fused ring system, leading to different biological activities.
Uniqueness: 2,3-Dimethyl-3-propylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C9H19N |
|---|---|
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
2,3-dimethyl-3-propylpyrrolidine |
InChI |
InChI=1S/C9H19N/c1-4-5-9(3)6-7-10-8(9)2/h8,10H,4-7H2,1-3H3 |
InChI-Schlüssel |
WNYOYIBHEGKVOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CCNC1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


